ノトギニンセンノシドFt1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Notoginsenoside Ft1 is a saponin compound derived from the plant Panax notoginseng. This compound has garnered significant attention due to its diverse pharmacological activities, including promoting wound healing, enhancing platelet aggregation, and inhibiting cancer cell growth .

科学的研究の応用

Chemistry: It serves as a model compound for studying the chemical transformations of saponins.

Medicine: It has shown promising results in inhibiting colorectal cancer growth by increasing the proportion of CD8+ T cells in tumor-bearing mice.

Industry: The compound’s ability to enhance platelet aggregation and promote wound healing makes it a potential candidate for developing therapeutic agents for cardiovascular diseases and diabetic foot ulcers

作用機序

Notoginsenoside Ft1 exerts its effects through various molecular targets and pathways:

Fibroblast Proliferation: It activates the PI3K/Akt/mTOR signaling pathway, promoting cell proliferation and collagen production.

Cancer Inhibition: The compound targets the deubiquitination enzyme USP9X, reducing the expression of downstream effectors in the Wnt signaling pathway, thereby inhibiting colorectal cancer growth.

Metabolic Regulation: Notoginsenoside Ft1 acts as a TGR5 agonist, enhancing intestinal glucagon-like peptide-1 (GLP-1) release and improving glucose homeostasis.

生化学分析

Biochemical Properties

Notoginsenoside Ft1 interacts with several enzymes and proteins. It has been found to selectively target the deubiquitination enzyme USP9X . This interaction undermines the role of USP9X in shielding β-catenin, leading to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This biochemical interaction is believed to contribute to the anti-cancer effects of Notoginsenoside Ft1 .

Cellular Effects

Notoginsenoside Ft1 has been shown to have significant effects on various types of cells. In colorectal cancer cells, it inhibits cell proliferation and enhances the proportion of CD8+ T cells, thus restraining tumor growth . In human dermal fibroblast cells, Notoginsenoside Ft1 increases cell proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway .

Molecular Mechanism

The molecular mechanism of Notoginsenoside Ft1 involves its interaction with key biomolecules. It selectively targets the deubiquitination enzyme USP9X, which leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This mechanism is believed to contribute to the anti-cancer effects of Notoginsenoside Ft1 .

Temporal Effects in Laboratory Settings

It has been shown to have significant effects on cell proliferation and collagen production in human dermal fibroblast cells .

Metabolic Pathways

Notoginsenoside Ft1 is involved in several metabolic pathways. It has been found to interact with the deubiquitination enzyme USP9X, affecting the Wnt signaling pathway . Detailed information about other enzymes or cofactors that Notoginsenoside Ft1 interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.

準備方法

Synthetic Routes and Reaction Conditions: Notoginsenoside Ft1 can be synthesized through the acid hydrolysis of notoginsenoside ST4. The process involves cleaving the carbohydrate side chains at the C-20 position of notoginsenosides Fa and Fc, followed by hydroxylation at the C-25 position or hydrolysis of the carbohydrate side chains at the C-3 position under acidic conditions . High temperatures and a 25% acetic acid concentration are conducive to the preparation of notoginsenoside Ft1 .

Industrial Production Methods: The industrial production of notoginsenoside Ft1 involves the use of ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to monitor the dynamic changes in chemical compositions during the acid hydrolysis process . The theoretical preparation yield rate of notoginsenoside Ft1 is approximately 1.8%, which is beneficial for further studies on its bioactivities and clinical applications .

化学反応の分析

Types of Reactions: Notoginsenoside Ft1 undergoes various chemical reactions, including hydroxylation, hydrolysis, and epimerization .

Common Reagents and Conditions:

Hydroxylation: High temperature and acetic acid (25%) are used to facilitate the hydroxylation reaction at the C-25 position.

Hydrolysis: Acidic conditions are employed to hydrolyze the carbohydrate side chains at the C-3 position.

Major Products: The major products formed from these reactions include notoginsenoside ST4 and other hydroxylated or hydrolyzed derivatives .

類似化合物との比較

Notoginsenoside Ft1 is unique among ginsenosides due to its specific pharmacological activities and molecular targets. Similar compounds include:

- Notoginsenoside Fa

- Notoginsenoside Fc

- Ginsenoside Rb1

- Ginsenoside Rc

- Ginsenoside Rb2

- Ginsenoside Rb3

- Ginsenoside Rd

- Notoginsenoside Fe

- Ginsenoside Rd2

- Gypenoside IX

- 20(S)-Ginsenoside Rg3

- 20®-Ginsenoside Rg3

- Notoginsenoside SFt3

- Ginsenoside Rk1

- Ginsenoside Rg5

- 20(S)-Ginsenoside Rh2 .

Notoginsenoside Ft1 stands out due to its dual role as a TGR5 agonist and FXR antagonist, which is not commonly observed in other ginsenosides .

特性

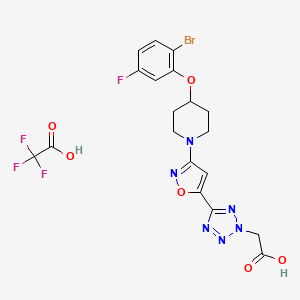

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXVPTXOKTYXHU-UGGLCNOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

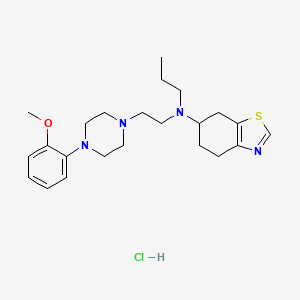

![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)